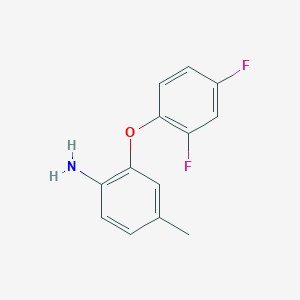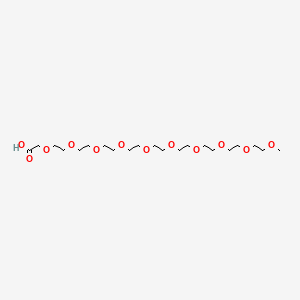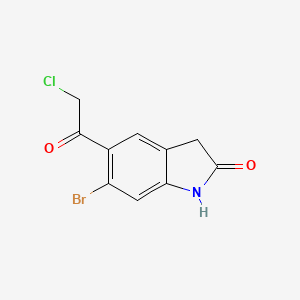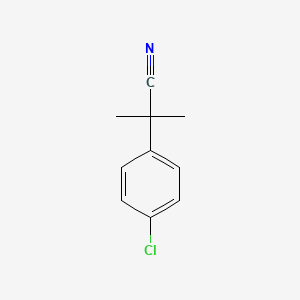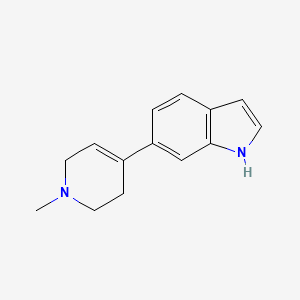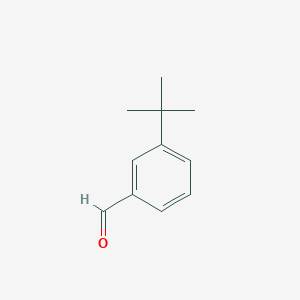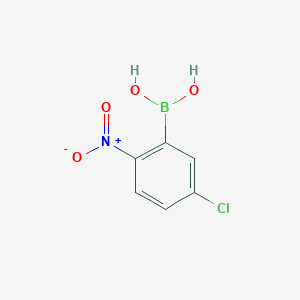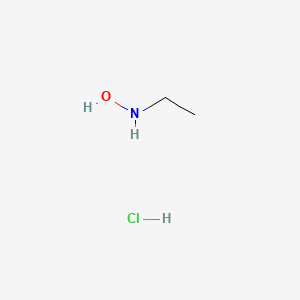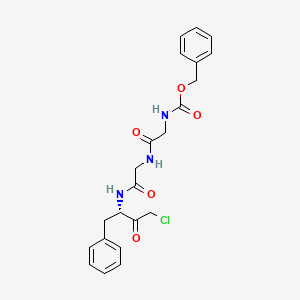
Z-Gly-gly-phe-chloromethylketone
説明
Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . It is a synthetic compound with a molecular weight of 445.9 and a sum formula of C₂₂H₂₄ClN₃O₅ .
Molecular Structure Analysis
The molecular structure of Z-GGF-CMK is represented by the formula C22H24ClN3O5 . The exact structural details are not provided in the search results.作用機序
Target of Action
Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It cleaves peptide bonds by attacking the unreactive carbonyl group with its activated serine residue .
Mode of Action
The mode of action of Z-GGF-CMK involves irreversible inhibition of its target. The chloromethyl ketone (CMK) group in the compound is responsible for this irreversible inhibition. The CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein . This covalent bonding results in the permanent inactivation of the enzyme, preventing it from carrying out its function.
特性
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOZEGMCMVPAF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439127 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-gly-phe-chloromethylketone | |
CAS RN |
35172-59-9 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?
A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. Z-Gly-Gly-Phe-chloromethylketone is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that Z-Gly-Gly-Phe-chloromethylketone significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []
Q2: How does Z-Gly-Gly-Phe-chloromethylketone affect the A-NK cells' cytotoxic activity?
A: The research demonstrates that Z-Gly-Gly-Phe-chloromethylketone, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by Z-Gly-Gly-Phe-chloromethylketone plays a role in the A-NK cells' ability to kill tumor cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



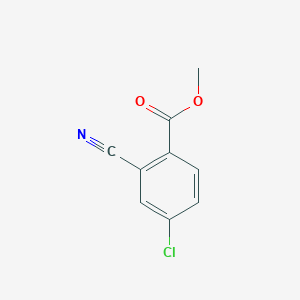
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)
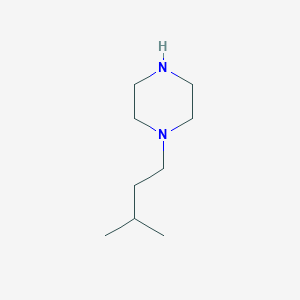

![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)

